2-[(2,3,3,3-Tetrafluoro-2-methoxypropanoyl)amino]benzoic acid
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Overview
Description
2-[(2,3,3,3-Tetrafluoro-2-methoxypropanoyl)amino]benzoic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,3,3-Tetrafluoro-2-methoxypropanoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,3,3-tetrafluoro-2-methoxypropanoyl chloride from 2,3,3,3-tetrafluoro-2-methoxypropanoic acid.
Aminolysis Reaction: The 2,3,3,3-tetrafluoro-2-methoxypropanoyl chloride is then reacted with 2-aminobenzoic acid under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 2,3,3,3-tetrafluoro-2-methoxypropanoyl chloride.
Automated Reaction Systems: Use of automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,3,3-Tetrafluoro-2-methoxypropanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which make the carbon atoms more electrophilic.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2,3,3,3-tetrafluoro-2-methoxypropanoic acid and 2-aminobenzoic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
2-[(2,3,3,3-Tetrafluoro-2-methoxypropanoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-[(2,3,3,3-Tetrafluoro-2-methoxypropanoyl)amino]benzoic acid involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(2,3,3,3-Tetrafluoro-2-methoxypropanoyl)amino]benzoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.
Fluorinated benzoic acids: Compounds with fluorine atoms attached to the benzene ring, such as 2-fluorobenzoic acid and 4-fluorobenzoic acid.
Fluorinated amides: Compounds with fluorinated alkyl or aryl groups attached to the amide nitrogen, such as N-(2,3,3,3-tetrafluoro-2-methoxypropyl)benzamide.
Uniqueness
This compound is unique due to the combination of its fluorinated moiety and the amide linkage, which imparts both stability and reactivity. The presence of multiple fluorine atoms enhances its lipophilicity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9F4NO4 |
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Molecular Weight |
295.19 g/mol |
IUPAC Name |
2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid |
InChI |
InChI=1S/C11H9F4NO4/c1-20-10(12,11(13,14)15)9(19)16-7-5-3-2-4-6(7)8(17)18/h2-5H,1H3,(H,16,19)(H,17,18) |
InChI Key |
LTORXYJKJWPURZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NC1=CC=CC=C1C(=O)O)(C(F)(F)F)F |
Origin of Product |
United States |
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